molecular formula C16H12N2O B12788038 3-(2-(Cinnolin-4-yl)vinyl)phenol CAS No. 5387-95-1

3-(2-(Cinnolin-4-yl)vinyl)phenol

Cat. No.: B12788038
CAS No.: 5387-95-1
M. Wt: 248.28 g/mol
InChI Key: XHLANLCYFIVMDA-CMDGGOBGSA-N
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Description

3-(2-(Cinnolin-4-yl)vinyl)phenol is a heterocyclic compound with the molecular formula C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a cinnoline ring fused to a phenol group via a vinyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Cinnolin-4-yl)vinyl)phenol typically involves the reaction of cinnoline derivatives with phenolic compounds under specific conditions. One common method includes the use of a base-catalyzed reaction where cinnoline-4-carbaldehyde is reacted with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the vinyl linkage .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Cinnolin-4-yl)vinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(Cinnolin-4-yl)vinyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Cinnolin-4-yl)vinyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cinnoline ring can interact with nucleic acids and proteins. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Pyridin-4-yl)vinyl)phenol
  • 3-(2-(Quinolin-4-yl)vinyl)phenol
  • 3-(2-(Isoquinolin-4-yl)vinyl)phenol

Uniqueness

3-(2-(Cinnolin-4-yl)vinyl)phenol is unique due to the presence of the cinnoline ring, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

CAS No.

5387-95-1

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

3-[(E)-2-cinnolin-4-ylethenyl]phenol

InChI

InChI=1S/C16H12N2O/c19-14-5-3-4-12(10-14)8-9-13-11-17-18-16-7-2-1-6-15(13)16/h1-11,19H/b9-8+

InChI Key

XHLANLCYFIVMDA-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC(=CC=C3)O

Origin of Product

United States

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